(+)-Medioresinol di-O-beta-D-glucopyranoside (+)-Medioresinol di-O-beta-D-glucopyranoside (+)-Medioresinol di-O-beta-D-glucopyranoside is a natural product found in Eleutherococcus senticosus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027463
InChI: InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32+,33-/m0/s1
SMILES:
Molecular Formula: C33H44O17
Molecular Weight: 712.7 g/mol

(+)-Medioresinol di-O-beta-D-glucopyranoside

CAS No.:

Cat. No.: VC16027463

Molecular Formula: C33H44O17

Molecular Weight: 712.7 g/mol

* For research use only. Not for human or veterinary use.

(+)-Medioresinol di-O-beta-D-glucopyranoside -

Specification

Molecular Formula C33H44O17
Molecular Weight 712.7 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32+,33-/m0/s1
Standard InChI Key WENLQSBQPMFCOA-NHADZOKISA-N
Isomeric SMILES COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC
Canonical SMILES COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

(+)-Medioresinol Di-O-β-D-glucopyranoside belongs to the lignan glucoside family, featuring a medioresinol aglycone core conjugated with two β-D-glucopyranosyl units. The stereochemistry of the glucosidic bonds is critical to its bioactivity, with β-configurations confirmed via NMR coupling constants (J=7.8HzJ = 7.8 \, \text{Hz}) . The InChI key (WENLQSBQPMFCOA-NHADZOKISA-N) provides a unique identifier for its stereochemical arrangement, while the molecular structure is stabilized by intramolecular hydrogen bonding between hydroxyl groups of the glucosyl units and the lignan backbone.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number88142-63-6
Molecular FormulaC33H44O17\text{C}_{33}\text{H}_{44}\text{O}_{17}
Molecular Weight712.7 g/mol
Storage Temperature-20°C
Purity≥98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies, including 1H^1\text{H}-1H^1\text{H} COSY and HMBC, have been pivotal in elucidating its structure. Key correlations observed in HMBC spectra, such as between H-6'' of the glucopyranosyl unit and C-1''' of the xylopyranosyl moiety in related lignans , provide a framework for understanding glycosidic linkages. Mass spectrometry (MS) further confirms the molecular ion peak at m/zm/z 713.3 ([M+H]+^+) .

Biosynthetic Pathways and Natural Occurrence

(+)-Medioresinol Di-O-β-D-glucopyranoside is biosynthesized via the phenylpropanoid pathway, where coniferyl alcohol undergoes oxidative dimerization to form the lignan skeleton. Subsequent glycosylation by UDP-glucosyltransferases introduces the β-D-glucopyranosyl moieties . While its natural sources remain understudied, structurally analogous lignans are prevalent in Eucommia ulmoides and Wikstroemia nutans , suggesting potential occurrence in these species.

Biological Activities and Mechanisms

Cyclic AMP Phosphodiesterase Inhibition

Pharmacological Research and Therapeutic Applications

Osteoblast/Osteoclast Modulation

Indirect evidence from Eucommia ulmoides extracts highlights lignans' role in bone metabolism. Chloroform fractions enriched in lignan glycosides enhance osteoblast maturation by 38% and collagen synthesis by 40% . While (+)-Medioresinol Di-O-β-D-glucopyranoside’s direct effects are unconfirmed, its structural similarity to active constituents implicates potential utility in osteoporosis management.

Neuroprotective and Metabolic Effects

PDE inhibition is implicated in neuroprotection and insulin secretion. Elevated cAMP levels via PDE blockade may enhance synaptic plasticity and β-cell function, warranting investigation into neurodegenerative and metabolic disorders .

Analytical and Synthetic Approaches

Isolation and Purification

The compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., HPLC with C18 columns). Purity ≥98% is achieved through repeated silica gel chromatography .

Synthetic Strategies

Total synthesis remains challenging due to stereochemical complexity. Semi-synthetic routes involving enzymatic glycosylation of medioresinol aglycone are under exploration, leveraging UDP-glucosyltransferases for regioselective glucosylation .

Future Research Directions

  • Mechanistic Studies: Elucidate PDE isoform specificity (e.g., PDE1 vs. PDE4) and downstream signaling effects.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models of inflammation or osteoporosis.

  • Synthetic Optimization: Develop scalable synthetic routes to address supply limitations.

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